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Compound of Interest

Compound Name: Benzo[g]chrysene-9-carbaldehyde

Cat. No.: B569639 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
Benzo[g]chrysene, a polycyclic aromatic hydrocarbon (PAH), is an environmental contaminant

formed from the incomplete combustion of organic materials. This technical guide provides a

comprehensive overview of the current toxicological data available for the parent compound,

Benzo[g]chrysene. While it is known to be metabolized to genotoxic intermediates, a significant

lack of quantitative toxicological data for the parent compound presents challenges in fully

characterizing its risk profile. The International Agency for Research on Cancer (IARC) has

classified Benzo[g]chrysene as a Group 3 carcinogen, indicating that it is "not classifiable as to

its carcinogenicity to humans" due to inadequate evidence in experimental animals and a lack

of data in humans. This guide summarizes the available data on its metabolism, mechanism of

action, genotoxicity, and carcinogenicity, and highlights the existing data gaps in acute,

subchronic, chronic, and reproductive toxicity.
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Property Value

Chemical Formula C₂₂H₁₄

Molar Mass 278.35 g/mol

Appearance Solid

Melting Point 228-230 °C

Boiling Point 524.7 °C

Water Solubility Insoluble

LogP 6.8

Metabolism and Mechanism of Action
The toxicity of Benzo[g]chrysene is primarily attributed to its metabolic activation into reactive

intermediates that can bind to cellular macromolecules, including DNA. The principal pathway

involves the cytochrome P450 monooxygenase system, which catalyzes the formation of

epoxides.

The key steps in the metabolic activation of Benzo[g]chrysene are:

Epoxidation: The parent compound is oxidized by cytochrome P450 enzymes to form an

epoxide.

Hydration: Epoxide hydrolase converts the epoxide to a trans-dihydrodiol.

Second Epoxidation: The dihydrodiol is further oxidized by cytochrome P450 to form a highly

reactive diol epoxide.

Specifically, Benzo[g]chrysene is metabolized to the fjord region diol epoxides, (-)-anti-

(11R,12S,l3S,14R)- and (+)-syn-(11S,12R,13S,14R)-Benzo[g]chrysene-11,12-dihydrodiol-

13,14-epoxides (B[g]CDEs).[1] These diol epoxides are considered the ultimate carcinogens of

Benzo[g]chrysene.
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Phase I Metabolism

Cellular Interaction

Benzo[g]chrysene Benzo[g]chrysene-11,12-oxide
CYP450

trans-11,12-Dihydroxy-11,12-dihydrobenzo[g]chrysene
Epoxide Hydrolase

anti-Benzo[g]chrysene-11,12-diol-13,14-epoxide (anti-BgCDE)
CYP450

syn-Benzo[g]chrysene-11,12-diol-13,14-epoxide (syn-BgCDE)

CYP450
DNA Adducts Genotoxicity & Carcinogenesis
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Metabolic activation of Benzo[g]chrysene to reactive diol epoxides and subsequent DNA
adduct formation.

Toxicological Endpoints
Acute Toxicity
No studies reporting LD50 values for Benzo[g]chrysene via oral, dermal, or inhalation routes

were identified in the comprehensive literature search.

Subchronic and Chronic Toxicity
No studies reporting No-Observed-Adverse-Effect-Level (NOAEL) or Lowest-Observed-

Adverse-Effect-Level (LOAEL) values from subchronic or chronic exposure to

Benzo[g]chrysene were identified.

Genotoxicity
Benzo[g]chrysene is genotoxic following metabolic activation. The formation of DNA adducts by

its diol epoxide metabolites is a key event in its genotoxic mechanism.

DNA Adduct Formation in Mouse Skin
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Parameter Value Reference

Maximum Adduct Level
7.7 adducts per 10⁷

nucleotides
[1]

Experimental Protocol:

Animal Model: Male Parkes (CFLP) mice.

Dose and Administration: A single topical application of 0.5 µmol of Benzo[g]chrysene in

100 µL of acetone to the dorsal skin.

Sample Collection: Skin samples were collected at various time points (1, 2, 3, 7, 14, and

21 days) after treatment.

Analytical Method: DNA was isolated from the epidermis, and adduct levels were

determined using the ³²P-postlabeling assay.

The primary DNA adducts are formed with deoxyadenosine.[1]
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Topical Application of Benzo[g]chrysene on Mouse Skin

Epidermal DNA Isolation

Enzymatic Digestion to Nucleotides

³²P-Postlabeling of Adducted Nucleotides

Chromatographic Separation (TLC/HPLC)

Quantification of DNA Adducts
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Workflow for the analysis of Benzo[g]chrysene-DNA adducts in mouse skin.

Carcinogenicity
The International Agency for Research on Cancer (IARC) has classified Benzo[g]chrysene in

Group 3: Not classifiable as to its carcinogenicity to humans. This classification is based on

inadequate evidence of carcinogenicity in experimental animals and the absence of data in

humans.

While the parent compound has not been adequately tested, its metabolite, anti-

Benzo[g]chrysene-11,12-dihydrodiol-13,14-epoxide (anti-BgCDE), has been shown to be a

potent mammary carcinogen in female rats.
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Mammary Carcinogenicity of anti-BgCDE in Female CD Rats

Tumor Type Incidence

Adenomas Data not specified

Adenocarcinomas Data not specified

Sarcomas Data not specified

Experimental Protocol:

Animal Model: Female Sprague-Dawley derived CD rats.

Dose and Administration: A total dose of 1.2 µmol of racemic anti-BgCDE dissolved in

dimethyl sulfoxide (DMSO) was administered via intramammary injection into the nipple

region.

Study Duration: The study was terminated 23 weeks after injection.

Findings: anti-BgCDE was found to be a potent mammary carcinogen, inducing

adenomas, adenocarcinomas, and sarcomas.

Reproductive and Developmental Toxicity
No studies on the reproductive or developmental toxicity of the Benzo[g]chrysene parent

compound were identified.

Conclusion and Data Gaps
The available toxicological data on the Benzo[g]chrysene parent compound are limited. While

its metabolic activation to genotoxic diol epoxides that form DNA adducts is established, there

is a significant lack of quantitative data to perform a comprehensive risk assessment. The IARC

classification of Group 3 underscores the inadequacy of the current evidence for

carcinogenicity.

Key data gaps that need to be addressed to provide a complete toxicology profile include:
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Acute toxicity studies to determine LD50 values.

Subchronic and chronic toxicity studies to establish NOAEL and LOAEL values.

Comprehensive carcinogenicity bioassays of the parent compound in multiple species.

Reproductive and developmental toxicity studies to assess its potential effects on fertility and

offspring development.

Further research is imperative to fill these data gaps and to enable a more definitive

characterization of the human health risks associated with exposure to Benzo[g]chrysene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Covalent DNA adducts formed in mouse epidermis by benzo[g]chrysene - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Toxicology Profile of Benzo[g]chrysene: An In-Depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b569639#toxicology-profile-of-benzo-g-chrysene-
parent-compound]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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